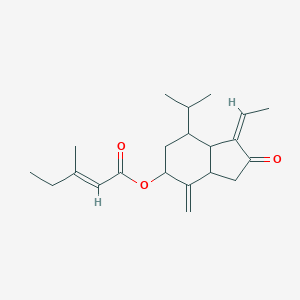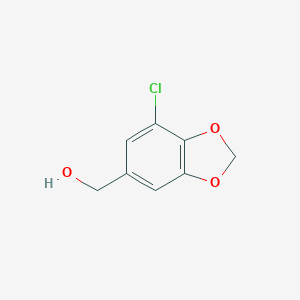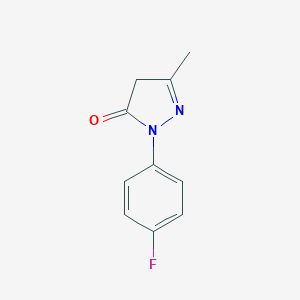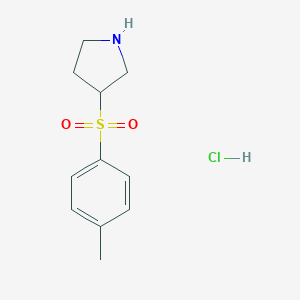
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2S and its molecular weight is 261.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
The crystal structure of a related compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions, highlighting the structural significance of the 4-methylphenylsulfonyl group in facilitating these interactions (Selig et al., 2009).
Protecting Groups in Synthesis
Tosvinyl and besvinyl groups, derivatives of the 2-(4-methylphenylsulfonyl)ethenyl structure, have been used as protecting groups for NH in a series of compounds, demonstrating their utility in conjugate additions to tosylacetylene. This research shows the versatility of methylphenylsulfonyl-based groups in synthetic chemistry (Petit et al., 2014).
N-Alkylation and Cyclization
A novel approach involving the alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates has been explored, leading to significant advancements in the synthesis of complex imides and their subsequent cyclization to yield aza-norsteroid analogs (Ramana et al., 2003).
Intramolecular Cyclization for Heterocyclic Compounds
The synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones illustrates the compound's role in generating aromatic and non-aromatic five-membered heterocyclic compounds. This methodology showcases the use of methylphenylsulfonyl derivatives as precursors in the synthesis of heterocyclic compounds (Benetti et al., 2002).
Synthesis of Pyrrolidines with Sulfonyl Substituents
Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl and other substituents via 1,3-dipolar cycloaddition reactions extends the utility of sulfone groups in creating compounds with potential pharmacological applications (Markitanov et al., 2016).
Green Metric Evaluation in Synthesis
The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involving a green metric evaluation, demonstrates the environmental considerations in the synthesis of sulfone-containing compounds. This research highlights the importance of sustainable practices in chemical synthesis (Gilbile et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-9-2-4-10(5-3-9)15(13,14)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYDFUAHPEACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
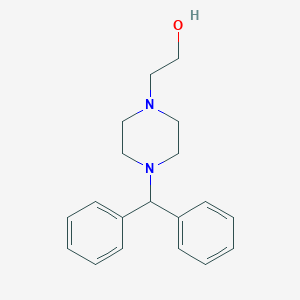

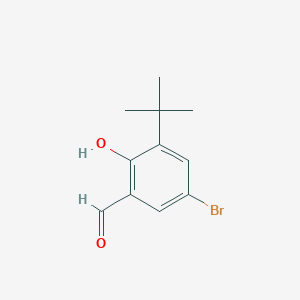
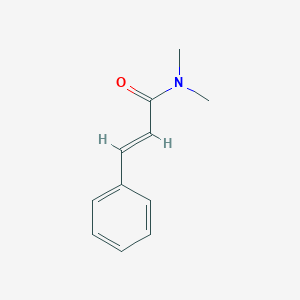
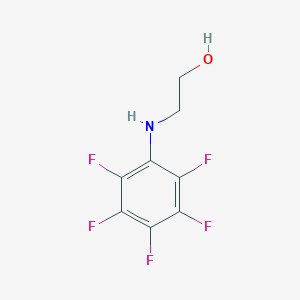
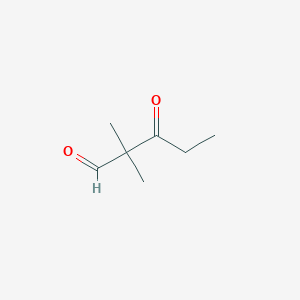
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
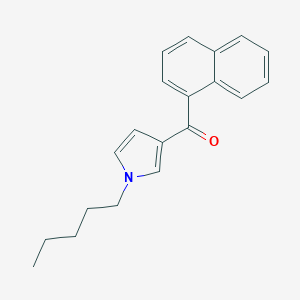
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

